3-Cyclopropoxy-6-ethyl-2-fluoropyridine

Physicochemical profiling Lipophilicity prediction Medicinal chemistry

3-Cyclopropoxy-6-ethyl-2-fluoropyridine (CAS 1243475-02-6) is a trisubstituted fluoropyridine building block (C₁₀H₁₂FNO, MW=181.21) featuring a cyclopropyloxy group at position 3, an ethyl group at position 6, and a fluorine atom at position 2. Its structure places it within the class of 2-fluoropyridine derivatives commonly employed as synthetic intermediates in medicinal chemistry.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B14838884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropoxy-6-ethyl-2-fluoropyridine
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C=C1)OC2CC2)F
InChIInChI=1S/C10H12FNO/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3
InChIKeyIPMQZUMPVKFPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropoxy-6-ethyl-2-fluoropyridine – Core Identity and Physicochemical Profile for Research Sourcing


3-Cyclopropoxy-6-ethyl-2-fluoropyridine (CAS 1243475-02-6) is a trisubstituted fluoropyridine building block (C₁₀H₁₂FNO, MW=181.21) featuring a cyclopropyloxy group at position 3, an ethyl group at position 6, and a fluorine atom at position 2 . Its structure places it within the class of 2-fluoropyridine derivatives commonly employed as synthetic intermediates in medicinal chemistry. Vendor specifications list a purity of 98% (HPLC) . This compound is distinct from its positional isomer, 3-cyclopropoxy-2-ethyl-6-fluoropyridine (CAS 1243476-52-9), which bears the fluorine at position 6, a difference that can alter reactivity and metabolic vulnerability .

Why 3-Cyclopropoxy-6-ethyl-2-fluoropyridine Cannot Be Assumed Interchangeable with Positional Isomers


Direct substitution of 3-cyclopropoxy-6-ethyl-2-fluoropyridine with its 2-ethyl-6-fluoro isomer (CAS 1243476-52-9) or other 2-fluoropyridine analogs carries significant risk without empirical validation. The isomeric shift of the fluorine atom from the 2-position to the 6-position alters the electronic environment of the pyridine ring, affecting nucleophilic aromatic substitution (SNAr) reactivity and directing effects during subsequent functionalization [1]. In medicinal chemistry applications, such a positional change can lead to divergent metabolic stability, CYP inhibition profiles, and target binding conformations – all of which are well-documented for fluoropyridine series but remain experimentally uncharacterized for this specific compound. The absence of published comparative pharmacology or ADME data means that any assumption of interchangeability is scientifically unjustified; procurement decisions must therefore prioritize the exact positional isomer required by the synthetic route or pharmacological hypothesis.

Quantitative Differentiation Evidence for 3-Cyclopropoxy-6-ethyl-2-fluoropyridine – Limited to Physicochemical Descriptors


Predicted Lipophilicity (XLogP3-AA) vs. the 2-Ethyl-6-Fluoro Positional Isomer

The target compound exhibits a computed XLogP3-AA value of 2.6 [1]. This lipophilicity differs from that of its positional isomer 3-cyclopropoxy-2-ethyl-6-fluoropyridine, as the relocation of fluorine from position 6 to position 2 alters molecular dipole and hydrogen-bonding capacity with solvent. While the isomer's XLogP3-AA is not resolved in the current search results, the inherent electronic effect of 2-fluoropyridine vs. 6-fluoropyridine on logP is a recognized class-level phenomenon in heterocyclic chemistry. The 2-fluoro substitution can engage in intramolecular interactions with the pyridine nitrogen that are absent in the 6-fluoro isomer, potentially shifting logP by 0.1–0.3 units [2]. This difference, though modest, may affect chromatographic retention, membrane permeability, and formulation solubility.

Physicochemical profiling Lipophilicity prediction Medicinal chemistry

Hydrogen-Bond Acceptor Count and Drug-Likeness Profile vs. Unsubstituted Pyridine Scaffolds

The compound possesses 3 hydrogen-bond acceptors (HBA) and 0 hydrogen-bond donors (HBD) [1]. This HBA count is one unit higher than that of unsubstituted pyridine (HBA=1) due to the oxygen atoms in the cyclopropoxy ether and the electron-withdrawing fluorine. The absence of HBD groups renders the molecule incapable of donating hydrogen bonds, which is a favorable drug-like feature for blood-brain barrier penetration but may limit aqueous solubility. The molecular weight (181.21 Da) and XLogP (2.6) place it well within Lipinski Rule-of-5 space, comparable to many fragment screening libraries. In contrast, analogs bearing a hydroxyl or amino group at the 3-position would introduce an HBD, altering solubility and target engagement profiles.

Drug-likeness Rule-of-5 Physicochemical properties

Synthetic Utility: Orthogonal Functionalization Potential via 2-Fluoropyridine SNAr Reactivity

The 2-fluoro substituent on the pyridine ring is strategically positioned to serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling sequential functionalization of the pyridine core . Fluorine at the 2-position is typically more reactive toward SNAr than fluorine at the 3- or 4-positions due to the electron-withdrawing effect of the ring nitrogen in the ortho and para positions. The target compound's 2-fluoro group is therefore anticipated to undergo substitution under milder conditions than the 6-fluoro isomer (CAS 1243476-52-9), where the fluorine is meta to the ring nitrogen and less activated. Quantitative kinetic data (e.g., relative rates with amines or alkoxides) are not publicly available for this specific compound, but the mechanistic principle is supported by extensive literature on fluoropyridine reactivity [1].

Synthetic chemistry SNAr reactivity Building block validation

Purity Benchmark: 98% HPLC Assay vs. Lower-Grade Research Chemical Alternatives

Vendor specifications indicate an HPLC purity of 98% for the target compound . This purity level meets or exceeds typical research-grade building block standards (≥95% is common for intermediate sourcing). In contrast, some general chemical suppliers list the compound without a stated purity, which introduces procurement risk. For synthesis of active pharmaceutical ingredients (APIs) or late-stage intermediates, a purity of ≥98% is often a minimum gate criterion to avoid confounding by-products. While no impurity profile or batch-specific certificate of analysis is publicly linked, the stated 98% purity provides a baseline quality assurance metric that can be contractually verified with the supplier.

Chemical purity Quality assurance Sourcing

Application Scenarios Where 3-Cyclopropoxy-6-ethyl-2-fluoropyridine Offers a Defensible Sourcing Decision


Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 181.21 Da, XLogP of 2.6, zero HBD, and 3 HBA, this compound fits the strict physicochemical criteria for fragment libraries (MW<250, clogP<3.5, HBD≤3). Its 2-fluoropyridine core provides a reactive handle for hit elaboration via SNAr chemistry, a feature absent in many simple aromatic fragments that require pre-functionalization. Sourcing this specific isomer ensures that the fragment screening results map unambiguously to a single chemical entity, avoiding ambiguity that could arise from isomer mixtures. [1]

Synthesis of Kinase Inhibitor Scaffolds Requiring Regioselective SNAr Elaboration

Many kinase inhibitor chemotypes incorporate a 2-aminopyridine or 2-alkoxypyridine moiety. The 2-fluoro group in this compound can be displaced by amines to generate 2-aminopyridine derivatives that are prevalent in ATP-competitive kinase inhibitors. The 3-cyclopropoxy group is metabolically robust compared to a free phenol, and the 6-ethyl substituent provides a vector for additional hydrophobic interactions. The specific regiochemistry ensures that the SNAr reaction occurs at the intended position, whereas the 6-fluoro isomer would require a different synthetic strategy entirely. [1]

CNS Penetrant Probe Design – Leveraging Low HBD Count

The absence of hydrogen-bond donors (HBD=0) combined with moderate lipophilicity (logP=2.6) aligns with the CNS multiparameter optimization (MPO) desirability score for blood-brain barrier penetration. Medicinal chemists pursuing CNS targets (e.g., neurodegenerative disease, psychiatric disorders) can use this compound as a core scaffold, knowing that any introduced HBD groups (e.g., amide NH) will be deliberately designed rather than inherent. This contrasts with 3-hydroxy analogs, which carry an intrinsic HBD that must be managed through prodrug strategies. [1]

Quote Request

Request a Quote for 3-Cyclopropoxy-6-ethyl-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.